Nargenicin1 is a 28-membered polyketide macrolide antibiotic produced by various Nocardia species, including Nocardia argentinesis [], Nocardia arthritidis [], and Nocardia sp. CS682 [, ]. It is characterized by a rare ether-bridged cis-decalin moiety and exhibits a narrow spectrum of activity, primarily against Gram-positive bacteria []. Nargenicin1 has gained renewed interest due to its potent antibacterial activity against multi-drug resistant organisms, including methicillin-resistant Staphylococcus aureus (MRSA) [, , ].
Optimization of Production: Further research is needed to optimize Nargenicin1 production through metabolic engineering and fermentation optimization strategies [, ]. Exploring alternative production hosts and optimizing culture conditions could significantly enhance its yield.
Structure-Activity Relationship Studies: Detailed structure-activity relationship studies are crucial for developing more potent and specific Nargenicin1 analogs []. Identifying key structural features responsible for its various biological activities will pave the way for designing improved therapeutic agents.
As a member of the macrolide class of antibiotics, nargenicin A is notable for its unique structural features, including a large lactone ring and a distinctive oxa bridge. This classification places it among other well-known antibiotics, such as erythromycin and azithromycin, but with unique mechanisms of action that target bacterial DNA synthesis .
The synthesis of nargenicin A has been explored through various chemical methods. One prominent approach involves the Yamaguchi macrolactonization technique, which is crucial for forming the lactone ring characteristic of macrolides. This method allows for high stereoselectivity in the formation of the compound .
Nargenicin A features a complex molecular architecture, which includes:
The molecular formula for nargenicin A is C₁₈H₁₉NO₅, with a molecular weight of approximately 341.35 g/mol. The compound's structure has been elucidated using advanced techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, allowing for detailed insights into its configuration and stereochemistry .
Nargenicin A participates in several chemical reactions that are critical for its synthesis and biological activity. Notably, it can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of its lactone structure.
The primary mechanism by which nargenicin A exerts its antibacterial effects involves inhibition of DNA synthesis. It specifically targets bacterial DNA polymerases, such as DnaE1 in Mycobacterium tuberculosis, leading to significant reductions in DNA replication rates.
Research indicates that nargenicin A can reduce [3H]-uracil incorporation in bacterial cultures by over 95% at effective concentrations, demonstrating its potency as an inhibitor . Cryo-electron microscopy studies have elucidated how nargenicin occupies the active site of DNA polymerase, mimicking incoming nucleotides and disrupting normal enzymatic function .
Relevant analyses have shown that nargenicin A exhibits strong antibacterial properties while maintaining stability under various environmental conditions .
Nargenicin A has promising applications in several fields:
Nargenicin A1, initially designated as antibiotic CS-682 or CP-47,444, was discovered through targeted screening programs for novel antibacterial agents effective against methicillin-resistant Staphylococcus aureus (MRSA). The compound was isolated from the rare actinobacterial strain Nocardia sp. CS682, recovered from a soil sample collected in Jeonnam, Republic of Korea. Phylogenetic analysis based on 16S rRNA gene sequencing positioned this isolate within the genus Nocardia, showing closest sequence similarity (98.7%) to Nocardia tenerifensis DSM 44704T, followed by Nocardia brasiliensis ATCC 19296T (98.4% similarity) [7]. This taxonomic assignment was later corroborated by Average Nucleotide Identity (ANI) analysis of the complete genome sequence (8.92 Mbp), which revealed approximately 86.7% identity with both N. altamirensis NBRC 108246 and N. brasiliensis strains, confirming its distinct phylogenetic position within the genus [5]. Nocardia species are recognized for their genomic plasticity and biosynthetic richness, characterized by large genomes (average ~7.64 Mbp) harboring numerous biosynthetic gene clusters (BGCs). Strain CS682 exemplifies this potential, containing 44 predicted BGCs dominated by polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) systems [5] [3].
Table 1: Genomic Features of Nocardia sp. CS682 [5]
Feature | Value |
---|---|
Genome Size | 8,919,230 bp |
GC Content | 67.3% |
Contig N50 | 14,297 bp |
Predicted Open Reading Frames | 7,856 |
tRNA Genes | 56 |
rRNA Genes (5S, 16S, 23S) | 3 |
Biosynthetic Gene Clusters (antiSMASH) | 44 |
Nargenicin A1 is a 28-membered macrolide antibiotic with the molecular formula C28H37NO8 (molar mass: 515.603 g·mol⁻¹). Its structure features a complex fused tricyclic core decorated with a unique ether bridge, classifying it within the alicyclic polyketide family [1]. Key structural characteristics include:
This structure distinguishes nargenicin from simpler macrolides (e.g., erythromycin) and classical polyether antibiotics (e.g., monensin A). While sharing the polyketide origin and macrocyclic nature with polyethers, nargenicin lacks the characteristic cascade of oxygen heterocycles (tetrahydrofuran/tetrahydropyran rings) formed via polyepoxidation cyclization mechanisms common in polyethers like monensin [9]. Its biosynthesis involves specific post-PKS modifications, including ether bridge formation catalyzed by enzymes like NgnP1 and oxygenation steps mediated by NgnM and NgnO3 [2].
Table 2: Key Structural Features of Nargenicin A1 [1] [2] [9]
Structural Element | Description | Biosynthetic Origin |
---|---|---|
Macrolactone Ring | 28-membered ring | Polyketide chain cyclization |
Core Scaffold | Fused tricyclic system (Decalin + Ether-bridged ring) | Diels-Alder cyclization + Ether bridge formation |
Ether Bridge | Linkage between C-8 and C-13 | Late-stage oxidation (O2-derived) |
C-2 Substituent | Methoxy group (-OCH3) | O-Methylation |
C-18 Substituent | Hydroxyethyl chain esterified with pyrrole-2-carboxylate | Esterification |
Starter Unit | Propionyl-CoA | PKS loading module |
Extender Units | Primarily Methylmalonyl-CoA (6 units) + Malonyl-CoA/Acetate-derived units | PKS elongation |
The isolation of nargenicin A1 from Nocardia sp. CS682 involved fermentation optimization followed by multi-step chromatographic purification. Initial detection relied on bioactivity-guided fractionation, specifically targeting fractions exhibiting potent activity against MRSA [7]. Key steps in characterization included:
Table 3: Enhancement of Nargenicin A1 Production via Precursor Feeding [6]
Strain | Supplement | Concentration | Fold Increase in Yield |
---|---|---|---|
Nocardia sp. CS682 (Wild Type) | Methyl Oleate | 30 mM | 4.62 |
Sodium Propionate | 15 mM | 4.25 | |
Sodium Acetate | 15 mM | 2.81 | |
Nocardia sp. metK18 (MetK+) | Methyl Oleate | 30 mM | 5.57 |
Sodium Propionate | 15 mM | 5.01 | |
Sodium Acetate | 15 mM | 3.64 | |
Nocardia sp. ACC18 (Acc+) | Methyl Oleate | 30 mM | 6.99 |
Sodium Propionate | 15 mM | 6.46 | |
Sodium Acetate | 15 mM | 5.58 |
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